6-(1-Methylpiperidin-4-yl)pyridin-2-amine
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Overview
Description
1’-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-6-ylamine is a complex organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its bipyridinyl core, which is hexahydro-substituted, and a methyl group attached to the nitrogen atom. Its unique structure makes it a subject of study in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-6-ylamine typically involves multi-step organic reactions. One common method includes the hydrogenation of a bipyridine precursor under high pressure and temperature conditions, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1’-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-6-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or aryl groups can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, fully saturated derivatives, and substituted bipyridinyl compounds, each with distinct chemical and physical properties.
Scientific Research Applications
1’-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-6-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1’-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-6-ylamine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,4,5,6-Hexahydro-3,6-dimethyl-2,6-naphthyridine:
Uniqueness
1’-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-6-ylamine stands out due to its bipyridinyl core and hexahydro substitution, which confer unique chemical and physical properties
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-(1-methylpiperidin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-14-7-5-9(6-8-14)10-3-2-4-11(12)13-10/h2-4,9H,5-8H2,1H3,(H2,12,13) |
InChI Key |
NKQIZBOGYBMJDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NC(=CC=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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